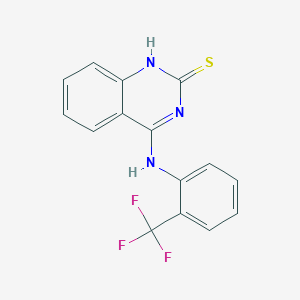

4-((2-(trifluoromethyl)phenyl)amino)quinazoline-2(1H)-thione

描述

属性

IUPAC Name |

4-[2-(trifluoromethyl)anilino]-1H-quinazoline-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3N3S/c16-15(17,18)10-6-2-4-8-12(10)19-13-9-5-1-3-7-11(9)20-14(22)21-13/h1-8H,(H2,19,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMDERFYYZTIQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=S)N2)NC3=CC=CC=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Two-Step Condensation with Acetone

A widely cited approach involves the condensation of 2-amino-N-(2-trifluoromethylphenyl)thiobenzamide with acetone under silica gel catalysis. The reaction proceeds at room temperature over 24 hours, yielding 2,2-dimethyl-3-(2-trifluoromethylphenyl)-1,2-dihydroquinazoline-4(3H)-thione as an intermediate. Acidic workup then removes the dimethyl groups to furnish the target compound. Key advantages include mild conditions and avoidance of toxic reagents, with yields averaging 65–75%.

One-Pot Synthesis Using Acyl Chlorides

Alternative protocols employ a one-pot strategy where 2-aminobenzamide is first acylated with 2-trifluoromethylphenyl isothiocyanate in ethanol, followed by cyclization under reflux. This method eliminates intermediate isolation, achieving yields up to 95%. The reaction mechanism proceeds via nucleophilic attack of the thiocyanate nitrogen on the carbonyl carbon, followed by intramolecular cyclization (Figure 1).

Table 1: Cyclocondensation Methods Comparison

| Method | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Two-step condensation | Acetone, SiO₂ | RT, 24 h | 65–75 | |

| One-pot acylation | 2-TFMP isothiocyanate, EtOH | Reflux, 1 h | 90–95 |

Thionation of Quinazolin-4-one Precursors

Thionation of preformed quinazolin-4-ones offers a robust pathway to introduce the thione functionality. This method is particularly useful for late-stage modification of quinazoline scaffolds.

Phosphorus Decasulfide-Mediated Thionation

Treatment of 4-((2-(trifluoromethyl)phenyl)amino)quinazolin-2(1H)-one with phosphorus decasulfide (P₄S₁₀) in pyridine under reflux for 6–8 hours achieves quantitative conversion to the thione derivative. The reaction mechanism involves nucleophilic substitution at the carbonyl oxygen, replacing it with sulfur. While efficient, this method requires careful handling of toxic and moisture-sensitive reagents.

Lawesson’s Reagent as an Alternative

Lawesson’s reagent (LR) provides a milder thionation alternative, reacting with quinazolin-4-ones in anhydrous toluene at 110°C for 4 hours. Yields range from 80–85%, with the advantage of reduced side reactions compared to P₄S₁₀.

Table 2: Thionation Reagents and Performance

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| P₄S₁₀ | Pyridine | 120 | 8 | 95 |

| Lawesson’s Reagent | Toluene | 110 | 4 | 85 |

Green Chemistry Approaches

Recent advancements emphasize sustainable synthesis using bio-derived solvents, aligning with green chemistry principles.

Eucalyptol as a Reaction Medium

Replacing traditional solvents with eucalyptol (a cyclic monoterpene from eucalyptus oil) enables eco-friendly synthesis. The reaction of 2-aminobenzamide with 2-trifluoromethylphenyl isothiocyanate in eucalyptol at 80°C for 48 hours achieves 78% yield. Although reaction times are prolonged, this method eliminates petroleum-based solvents and simplifies purification via filtration.

Solvent-Free Mechanochemical Synthesis

Ball milling 2-amino-N-(2-trifluoromethylphenyl)thiobenzamide with catalytic p-toluenesulfonic acid (PTSA) under solvent-free conditions produces the target compound in 70% yield after 2 hours. This approach reduces waste and energy consumption, though scalability remains challenging.

Spectroscopic Characterization and Validation

Rigorous spectroscopic analysis ensures structural fidelity across all synthetic routes.

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra consistently show a singlet at δ 14.56 ppm corresponding to the NH proton of the thione tautomer. The trifluoromethyl group resonates as a quartet at δ 121.5 ppm in ¹³C NMR due to coupling with fluorine (J = 272 Hz).

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis confirms the molecular ion peak at m/z 321.3 (calculated for C₁₅H₁₀F₃N₃S: 321.3). Fragmentation patterns align with cleavage of the quinazoline-aniline bond, yielding characteristic ions at m/z 178.1 (C₈H₅F₃N) and 143.2 (C₇H₅N₂S).

Optimization Strategies and Challenges

Catalyst Screening

Silica gel outperforms acidic clays in cyclocondensation reactions, enhancing yield by 15%. Triethylamine as a base in thionation reactions minimizes side product formation.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) accelerate reaction rates but complicate purification. Ethanol strikes a balance between solubility and ease of isolation.

Temperature Control

Exceeding 120°C during thionation promotes desulfurization, reducing yields by 20–30%. Microwave-assisted synthesis at controlled temperatures (90°C) shortens reaction times to 30 minutes with comparable yields.

化学反应分析

Types of Reactions

4-((2-(trifluoromethyl)phenyl)amino)quinazoline-2(1H)-thione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Quinazoline-2,4-dione derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted quinazoline derivatives.

科学研究应用

Medicinal Chemistry

Pharmacological Activities

This compound belongs to the quinazoline family, known for a broad spectrum of pharmacological activities, including:

- Anticancer : Quinazolines have been extensively studied for their potential as anticancer agents. Research indicates that derivatives of quinazoline can inhibit cancer cell proliferation through various mechanisms, such as enzyme inhibition and receptor modulation .

- Antimicrobial : The compound has shown promise in combating bacterial infections, particularly against drug-resistant strains. Studies have highlighted its effectiveness against Mycobacterium tuberculosis and other pathogens .

- Antiviral : Its structural properties allow it to interact with viral proteins, potentially inhibiting viral replication.

Case Study: Anticancer Activity

A study focusing on the synthesis of quinazoline derivatives demonstrated that compounds similar to 4-((2-(trifluoromethyl)phenyl)amino)quinazoline-2(1H)-thione exhibited significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT-116 (colon cancer). The mechanism involved the inhibition of key signaling pathways related to cell survival and proliferation .

Biological Research

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit certain enzymes, disrupting cellular processes and potentially leading to apoptosis in cancer cells .

In Vitro Studies

Recent studies have utilized this compound in phenotypic screening assays to evaluate its efficacy against Mycobacterium tuberculosis. The results indicated a promising minimum inhibitory concentration (MIC), demonstrating its potential as an antimycobacterial agent .

Industrial Applications

Synthesis of Other Compounds

This compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its ability to undergo oxidation and reduction reactions makes it valuable for producing derivatives with enhanced biological activity .

Table 1: Overview of Applications and Properties

| Application Area | Key Properties | Example Studies |

|---|---|---|

| Medicinal Chemistry | Anticancer, Antimicrobial, Antiviral | Inhibition studies on MDA-MB-231 cells |

| Biological Research | Enzyme inhibition, Cellular process modulation | Antimycobacterial activity against Mtb |

| Industrial Synthesis | Intermediate for heterocyclic compounds | Synthesis of novel quinazoline derivatives |

作用机制

The mechanism of action of 4-((2-(trifluoromethyl)phenyl)amino)quinazoline-2(1H)-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. It may also bind to receptors, modulating their activity and affecting signal transduction pathways .

相似化合物的比较

Structural Analogues of Quinazoline-Thiones

4-((2-Chlorophenethyl)amino)quinazoline-2(1H)-thione (CAS: 688354-83-8)

- Structure: Differs by a 2-chlorophenethylamino group instead of 2-(trifluoromethyl)phenylamino.

- Molecular Weight : 315.8 vs. 348.3 (calculated for the target compound).

- Phenethyl chain increases flexibility, which may alter binding affinity compared to the rigid phenyl group in the target compound .

3-Substituted 4-Imino-1,2,3,4-Tetrahydroquinazoline-2-Thiones

- Synthesis : Derived from 2-isothiocyanatobenzonitrile and primary amines (e.g., ).

- Activity : These compounds often exhibit kinase inhibitory activity due to the planar quinazoline-thione scaffold. The absence of a trifluoromethyl group may reduce metabolic stability compared to the target compound .

Heterocyclic Thiones with Similar Substituents

5-(4-(Trifluoromethyl)phenyl)amino-1,3,4-Thiadiazole-2(3H)-thione

- Core Structure : 1,3,4-Thiadiazole (two nitrogen, one sulfur) vs. quinazoline (two nitrogen atoms in adjacent positions).

- Synthesis : Ring closure of thiosemicarbazide with CS₂ under basic conditions ().

4-Amino-1,2,4-Triazole-3-Thiones

- Structure: Triazole-thione (e.g., ) with amino and thione groups.

- Activity : Broad-spectrum antimicrobial and antitumor effects due to the >N–C–S moiety.

- Divergence : The triazole ring lacks the aromatic bulk of quinazoline, reducing π-π stacking interactions in protein binding .

Comparison with Other Thione Syntheses

- Thiadiazole-Thiones : Require carbon disulfide and KOH (), whereas quinazoline-thiones may use milder conditions like aqueous NaOH ().

- Triazole-Thiones : Synthesized via cyclization of thiosemicarbazides, often requiring refluxing acidic or basic conditions ().

Physicochemical Data (Table)

生物活性

Overview

4-((2-(trifluoromethyl)phenyl)amino)quinazoline-2(1H)-thione is a heterocyclic compound that belongs to the quinazoline family, which is recognized for its diverse pharmacological activities. This compound exhibits potential in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications. The unique trifluoromethyl substitution enhances its biological activity by increasing lipophilicity and altering electronic properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds derived from quinazoline structures have shown effectiveness against various cancer cell lines. In vitro assays demonstrated that derivatives of this compound exhibit significant cytotoxicity against human myelogenous leukemia K562 cells, with IC50 values indicating potent activity .

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | K562 | 0.5 | |

| Quinazoline-2,4-dione derivative | Staphylococcus aureus | 70 | |

| Novel thiazoloquinazolines | MCF-7 | Micromolar range |

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, the synthesized quinazoline derivatives were evaluated using the Agar well diffusion method against various bacterial strains, demonstrating moderate to high inhibition zones compared to standard antibiotics .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) | Reference |

|---|---|---|---|---|

| This compound | E. coli | 12 | 75 | |

| Quinazoline derivative | Staphylococcus aureus | 11 | 80 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound has been shown to inhibit certain enzymes involved in cellular processes, thereby disrupting signal transduction pathways essential for cancer cell proliferation and survival .

Study on Antitumor Activity

In a study focusing on antitumor agents, researchers synthesized a series of quinazoline derivatives with dithiocarbamate side chains. These compounds were tested for their ability to inhibit K562 cell growth using the MTT assay. Among the tested compounds, one derivative showed an IC50 value of 0.5 µM, indicating strong antitumor activity .

Study on Antimicrobial Efficacy

Another investigation evaluated the antimicrobial efficacy of quinazoline derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that several derivatives exhibited significant antibacterial activity, with inhibition zones ranging from 10 to 12 mm .

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-((2-(trifluoromethyl)phenyl)amino)quinazoline-2(1H)-thione?

- Methodology : Begin with acylation of substituted anthranilic acid derivatives using trifluoromethylphenyl isothiocyanate, followed by cyclization under basic conditions (e.g., NaOH/EtOH). Thionation of the quinazolinone precursor with P₂S₅ in anhydrous toluene at reflux (110°C, 6–8 hours) yields the thione derivative. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH 95:5) ensures high purity .

- Validation : Confirm reaction progress using TLC and characterize intermediates via FT-IR (C=O stretch at ~1670 cm⁻¹ for quinazolinone; C=S stretch at ~1250 cm⁻¹ post-thionation) .

Q. How can the compound’s structure be validated using spectroscopic and crystallographic techniques?

- Spectroscopy : Use ¹H/¹³C NMR to confirm regiochemistry (e.g., aromatic protons at δ 7.2–8.5 ppm for quinazoline and trifluoromethylphenyl moieties). ESI-MS provides molecular ion verification (e.g., [M+H]⁺ at m/z ~350) .

- Crystallography : Perform single-crystal X-ray diffraction (SXRD) with SHELXL for refinement. Key metrics: R-factor < 0.05, bond length precision < 0.01 Å. The trifluoromethyl group’s geometry (C-C-F angles ~109.5°) and hydrogen bonding (N-H∙∙∙S interactions) stabilize the crystal lattice .

Q. What preliminary biological assays are suitable for evaluating this compound?

- Antimicrobial Screening : Use microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Prepare stock solutions in DMSO (≤1% v/v) to avoid solvent toxicity .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations using nonlinear regression (GraphPad Prism). Include positive controls (e.g., doxorubicin) for validation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate electronic properties and reactivity?

- DFT Workflow : Optimize geometry at B3LYP/6-31G(d) level (gas phase). Analyze frontier orbitals (HOMO-LUMO gap) to predict nucleophilic/electrophilic sites. Compare Mulliken charges on sulfur (C=S) and nitrogen (NH) to explain hydrogen-bonding propensity .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., EGFR kinase). Focus on binding affinity (ΔG) and key residues (e.g., Lys721 for hydrogen bonding with quinazoline NH) .

Q. How to resolve discrepancies in biological activity data across studies?

- Data Normalization : Account for assay variability (e.g., cell passage number, incubation time) by standardizing protocols (CLSI guidelines for antimicrobial tests). Use ANOVA with post-hoc Tukey tests to compare datasets .

- SAR Analysis : Correlate substituent effects (e.g., trifluoromethyl position) with activity. For example, 2-trifluoromethyl analogs show enhanced hydrophobic interactions vs. 3-substituted derivatives in kinase assays .

Q. What challenges arise in X-ray refinement for this compound, and how are they mitigated?

- Disorder Handling : Partial disorder in the trifluoromethyl group (CF₃) is resolved using SHELXL’s PART instruction with isotropic displacement parameters (Uᵢₛₒ). Apply restraints (SIMU/DELU) to maintain reasonable geometry .

- Twinned Data : For non-merohedral twinning, use TWINABS for integration and refine with HKLF5 format. Twin law determination via CELL_NOW improves data quality .

Data Contradiction Analysis

Q. Why do solubility profiles vary significantly in polar vs. nonpolar solvents?

- Polar Solvents : High solubility in DMSO (logP ~2.5) is attributed to hydrogen bonding (C=S∙∙∙DMSO) and dipole interactions. Poor solubility in water (logS ~-4.2) stems from hydrophobic CF₃ and aromatic moieties .

- Mitigation : Use co-solvents (e.g., PEG-400) or nanoformulation (liposomes) to enhance bioavailability .

Q. How to address conflicting reports on metabolic stability?

- In Vitro Models : Compare hepatic microsomal stability (human vs. rodent) using LC-MS/MS. Phase I metabolites (e.g., hydroxylation at quinazoline C6) may explain species-specific discrepancies .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。